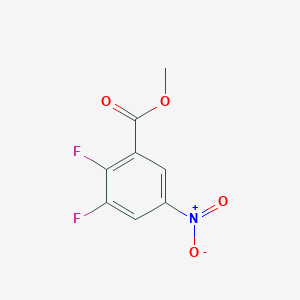

Methyl 2,3-difluoro-5-nitrobenzoate

CAS No.: 1250688-15-3

Cat. No.: VC8407991

Molecular Formula: C8H5F2NO4

Molecular Weight: 217.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250688-15-3 |

|---|---|

| Molecular Formula | C8H5F2NO4 |

| Molecular Weight | 217.13 |

| IUPAC Name | methyl 2,3-difluoro-5-nitrobenzoate |

| Standard InChI | InChI=1S/C8H5F2NO4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,1H3 |

| Standard InChI Key | CHSQRPBCMNNOMR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)F |

| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)F |

Introduction

Synthesis

The synthesis of methyl 2,3-difluoro-5-nitrobenzoate typically involves multi-step organic reactions. Below is a generalized procedure:

-

Starting Material: The process often begins with a fluorinated benzoic acid derivative.

-

Nitration Reaction: The introduction of the nitro group can be achieved through nitration using concentrated nitric acid and sulfuric acid under controlled conditions.

-

Esterification: The carboxylic acid group is esterified to form the methyl ester using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid.

Reaction Scheme:

Applications

Methyl 2,3-difluoro-5-nitrobenzoate is primarily used in research and industrial settings for the following purposes:

-

Pharmaceutical Intermediates:

-

The compound serves as a precursor in the synthesis of fluorinated pharmaceutical agents due to its electron-withdrawing groups (fluorine and nitro), which enhance biological activity.

-

-

Material Science:

-

Fluorinated aromatic esters are often used in developing advanced materials such as liquid crystals or polymers with unique thermal and chemical properties.

-

-

Agricultural Chemistry:

-

It may be utilized in designing agrochemicals like herbicides or pesticides.

-

Safety and Handling

-

Toxicity: Compounds containing nitro groups can be toxic or irritative; proper safety protocols must be followed during handling.

-

Storage: Store in a cool, dry place away from heat sources and incompatible materials like strong bases or reducing agents.

-

Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are recommended during handling.

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~217.13 g/mol |

| Functional Groups | Ester (-COOCH), Nitro (-NO), Fluorine (-F) |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions; sensitive to strong bases/reducing agents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume